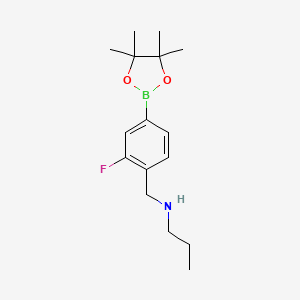

3-Fluoro-4-(propylaminomethyl)phenylboronic acid, pinacol ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Fluoro-4-(propylaminomethyl)phenylboronic acid, pinacol ester is a boronic ester derivative with the molecular formula C16H25BFNO2. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds. This compound is characterized by the presence of a boronic acid moiety protected by a pinacol ester group, which enhances its stability and reactivity in various chemical processes .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-(propylaminomethyl)phenylboronic acid, pinacol ester typically involves the following steps:

Formation of the Boronic Acid Intermediate: The initial step involves the preparation of 3-Fluoro-4-(propylaminomethyl)phenylboronic acid. This can be achieved through hydroboration of the corresponding alkyne or alkene, followed by oxidation.

Protection with Pinacol Ester: The boronic acid intermediate is then reacted with pinacol to form the pinacol ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Key considerations include the choice of solvents, temperature control, and purification techniques such as recrystallization or chromatography .

Análisis De Reacciones Químicas

Types of Reactions

3-Fluoro-4-(propylaminomethyl)phenylboronic acid, pinacol ester undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or alkenyl products.

Protodeboronation: Under acidic or basic conditions, the boronic ester can undergo protodeboronation, leading to the formation of the corresponding hydrocarbon.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reactions.

Solvents: Common solvents include tetrahydrofuran (THF), dimethylformamide (DMF), and water.

Major Products

Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

Hydrocarbons: Formed through protodeboronation.

Aplicaciones Científicas De Investigación

Organic Synthesis

Suzuki-Miyaura Cross-Coupling Reaction

One of the primary applications of 3-Fluoro-4-(propylaminomethyl)phenylboronic acid, pinacol ester is in the Suzuki-Miyaura cross-coupling reaction. This reaction is crucial for forming carbon-carbon bonds, which are foundational in constructing complex organic molecules. The boronic ester serves as a versatile reagent that can be coupled with various electrophiles, leading to the synthesis of biaryl compounds and other complex structures .

Advantages Over Boronic Acids

Using boronic esters like 3-Fluoro-4-(propylaminomethyl)phenylboronic acid offers several advantages over their corresponding boronic acids. These include enhanced stability, improved shelf life, and easier handling during purification processes. The pinacol ester form reduces the reactivity of the boron center until needed for coupling reactions .

Medicinal Chemistry

Drug Development

The compound has shown potential in drug development, particularly in designing boron-containing pharmaceuticals. Its ability to form stable complexes with biological molecules makes it a candidate for targeted drug delivery systems. Research indicates that boron compounds can enhance the efficacy of certain drugs by improving their pharmacokinetic properties .

Boron Neutron Capture Therapy (BNCT)

In cancer treatment, 3-Fluoro-4-(propylaminomethyl)phenylboronic acid may be utilized in boron neutron capture therapy (BNCT). This technique involves incorporating boron into tumor cells and subsequently irradiating them with neutrons to induce cell death selectively. The compound’s properties allow it to target cancerous tissues effectively, making it a valuable tool in oncology research .

Material Science

Synthesis of Advanced Materials

The unique chemical properties of 3-Fluoro-4-(propylaminomethyl)phenylboronic acid enable its use in synthesizing advanced materials and polymers. Its ability to participate in various chemical reactions facilitates the development of new materials with enhanced performance characteristics, such as improved thermal stability and mechanical strength .

Case Study 1: Cross-Coupling Reactions

A study demonstrated the effectiveness of 3-Fluoro-4-(propylaminomethyl)phenylboronic acid in Suzuki-Miyaura reactions involving diverse aryl halides. The results indicated high yields and selectivity for biaryl products under optimized conditions, showcasing the compound's utility in synthetic organic chemistry.

Case Study 2: Drug Delivery Systems

Research involving boron-containing compounds similar to 3-Fluoro-4-(propylaminomethyl)phenylboronic acid highlighted their role in enhancing drug delivery mechanisms. The studies revealed that these compounds could form stable complexes with therapeutic agents, improving their solubility and bioavailability.

Mecanismo De Acción

The mechanism of action of 3-Fluoro-4-(propylaminomethyl)phenylboronic acid, pinacol ester in Suzuki-Miyaura coupling involves the following steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The boronic ester transfers its organic group to the palladium complex.

Reductive Elimination: The final step involves the reductive elimination of the coupled product, regenerating the palladium catalyst.

Comparación Con Compuestos Similares

Similar Compounds

Phenylboronic Acid, Pinacol Ester: Similar in structure but lacks the fluorine and propylaminomethyl groups.

4-Methoxyphenylboronic Acid, Pinacol Ester: Contains a methoxy group instead of a fluorine atom

Uniqueness

3-Fluoro-4-(propylaminomethyl)phenylboronic acid, pinacol ester is unique due to the presence of the fluorine atom and the propylaminomethyl group, which can influence its reactivity and selectivity in chemical reactions. These structural features can enhance its utility in specific synthetic applications compared to other boronic esters .

Actividad Biológica

3-Fluoro-4-(propylaminomethyl)phenylboronic acid, pinacol ester (CAS No. 2377609-37-3) is a boronic acid derivative notable for its diverse biological activities. Boronic acids are significant in medicinal chemistry due to their ability to form reversible covalent bonds with diols, making them valuable in drug design and development. This article reviews the biological activity of this specific compound, exploring its mechanisms of action, potential therapeutic applications, and relevant research findings.

The compound's structure features a fluorine atom and a propylaminomethyl group attached to a phenylboronic acid framework. The pinacol ester form enhances its stability and solubility, which is crucial for biological applications.

| Property | Value |

|---|---|

| Molecular Formula | C13H18B F N O2 |

| Molecular Weight | 239.10 g/mol |

| CAS Number | 2377609-37-3 |

| Solubility | Soluble in organic solvents |

The biological activity of boronic acids often involves their interaction with enzymes and proteins that contain diol groups. The pinacol ester form can facilitate the release of the active boronic acid upon hydrolysis, allowing it to engage with target biomolecules effectively.

- Enzyme Inhibition : Boronic acids can inhibit serine proteases and other enzymes by forming stable complexes with the active site.

- Cell Penetration : The lipophilic nature of the propyl group enhances membrane permeability, allowing for better cellular uptake.

Biological Activities

Research has highlighted several biological activities associated with this compound:

- Antimicrobial Activity : Preliminary studies indicate potential antimicrobial properties against various bacterial strains.

- Anticancer Properties : Boronic acids have been explored for their ability to inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth.

- Diabetes Management : As with other boronic acids, there is interest in their role in glucose regulation and potential use as antidiabetic agents.

Case Studies and Research Findings

- Antimicrobial Study : A study conducted on the antimicrobial effects of boronic acid derivatives showed that compounds similar to 3-Fluoro-4-(propylaminomethyl)phenylboronic acid exhibited significant inhibition against Gram-positive bacteria, suggesting a promising avenue for antibiotic development .

- Cancer Cell Proliferation : Research published in Molecular Cancer Therapeutics demonstrated that certain boronic acid derivatives could induce apoptosis in cancer cells through the inhibition of proteasome activity . This mechanism may be relevant for the therapeutic application of 3-Fluoro-4-(propylaminomethyl)phenylboronic acid.

- Diabetes Research : A recent investigation into boronic acids' effects on glucose transporters revealed that they could modulate insulin signaling pathways, potentially leading to new treatments for type 2 diabetes .

Propiedades

IUPAC Name |

N-[[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]propan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25BFNO2/c1-6-9-19-11-12-7-8-13(10-14(12)18)17-20-15(2,3)16(4,5)21-17/h7-8,10,19H,6,9,11H2,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVOYPFBSFWXVAM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)CNCCC)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25BFNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.